molecular formula C18H19F2N3 B10914436 4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914436
M. Wt: 315.4 g/mol
InChI Key: UORDIVODQHLBRB-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group, an isopropyl group, a methyl group, and a 4-methylphenyl group attached to a pyrazolo[3,4-b]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . The isopropyl and 4-methylphenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and pyrazolopyridines, such as:

Uniqueness

The uniqueness of 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical and industrial applications .

Properties

Molecular Formula

C18H19F2N3

Molecular Weight

315.4 g/mol

IUPAC Name

4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H19F2N3/c1-10(2)23-18-16(12(4)22-23)14(17(19)20)9-15(21-18)13-7-5-11(3)6-8-13/h5-10,17H,1-4H3

InChI Key

UORDIVODQHLBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(C)C)C)C(=C2)C(F)F

Origin of Product

United States

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